molecular formula C18H15N3O4 B5676374 5-methyl-N-(2-methyl-5-nitrophenyl)-3-phenyl-4-isoxazolecarboxamide

5-methyl-N-(2-methyl-5-nitrophenyl)-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5676374
M. Wt: 337.3 g/mol
InChI Key: XMSMQVHGTZZYAN-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methyl-5-nitrophenyl)-3-phenyl-4-isoxazolecarboxamide is a complex organic compound. Its study encompasses various aspects including synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

  • The synthesis of related isoxazole compounds involves processes such as 1,3-dipolar cycloaddition and nitro-nitrite rearrangement. For instance, the synthesis of 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones uses vinylogous nitroaldol adducts as synthons (Rajanarendar et al., 2015).
  • Another synthesis method for isoxazole derivatives involves reacting haloalkyl-substituted acetylenic esters with nitrile oxide intermediates (Hamper et al., 1995).

Molecular Structure Analysis

  • The molecular structure of related compounds has been investigated using techniques like X-ray crystallography, revealing aspects such as conformation and crystal structure. For example, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined through X-ray crystallography (Al-Hourani et al., 2016).

Chemical Reactions and Properties

  • Isoxazole compounds can undergo various chemical reactions including isomerization and nitro-nitrite rearrangement (Yugandar et al., 2016).
  • The study of the reactivity of these compounds often involves the exploration of their behavior under different conditions and the influence of various substituents.

Physical Properties Analysis

  • Physical properties such as vibrational spectra can be analyzed using techniques like FT-IR and FT-Raman spectroscopy. For instance, the vibrational spectral analysis of 5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide was conducted using these techniques (Shahidha et al., 2014).

properties

IUPAC Name

5-methyl-N-(2-methyl-5-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-8-9-14(21(23)24)10-15(11)19-18(22)16-12(2)25-20-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSMQVHGTZZYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-methyl-5-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide

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